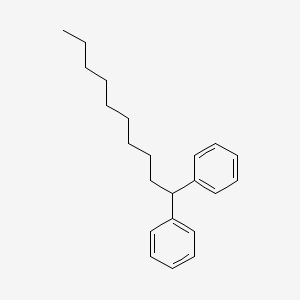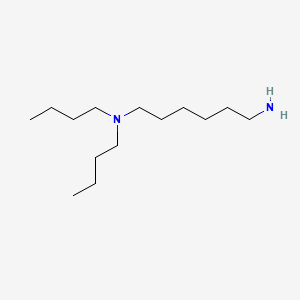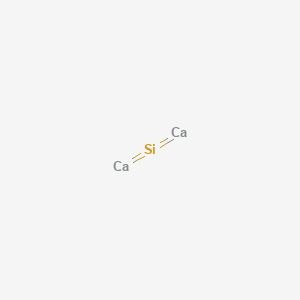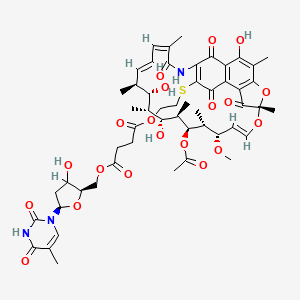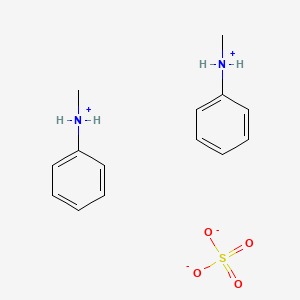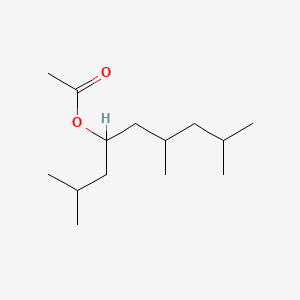
1-Isobutyl-3,5-dimethylhexyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-3,5-dimethylhexyl acetate is an organic compound with the molecular formula C14H28O2 and a molecular weight of 228.37 g/mol . It is an ester derived from the reaction of acetic acid with 1-isobutyl-3,5-dimethylhexanol. This compound is known for its applications in various industries, including the fragrance and flavor industry, due to its pleasant odor.
準備方法
Synthetic Routes and Reaction Conditions: 1-Isobutyl-3,5-dimethylhexyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-isobutyl-3,5-dimethylhexanol with acetic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs heterogeneous catalysts like ion exchange resins (e.g., Dowex 50W, Amberlite IR-120, and Amberlite IR-122) . These catalysts offer advantages such as ease of separation from the reaction mixture and reduced side reactions, leading to higher purity of the final product.
化学反応の分析
Types of Reactions: 1-Isobutyl-3,5-dimethylhexyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products:
Hydrolysis: 1-isobutyl-3,5-dimethylhexanol and acetic acid.
Transesterification: New esters and alcohols depending on the reacting alcohol.
科学的研究の応用
1-Isobutyl-3,5-dimethylhexyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, although specific studies are limited.
作用機序
The primary mechanism of action for 1-isobutyl-3,5-dimethylhexyl acetate involves its hydrolysis to 1-isobutyl-3,5-dimethylhexanol and acetic acid . This reaction is catalyzed by esterases in biological systems. The resulting alcohol and acid can then participate in various metabolic pathways.
類似化合物との比較
1-Isobutyl-3,5-dimethylhexanol: The alcohol precursor used in the synthesis of 1-isobutyl-3,5-dimethylhexyl acetate.
Isobutyl acetate: Another ester with similar applications in the fragrance and flavor industry.
3,5-Dimethyl-1-hexanol: A structurally similar alcohol that can form esters with acetic acid.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct olfactory properties. Its branched structure also influences its reactivity and the types of reactions it can undergo compared to linear esters.
特性
CAS番号 |
71648-37-8 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC名 |
2,6,8-trimethylnonan-4-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-10(2)7-12(5)9-14(8-11(3)4)16-13(6)15/h10-12,14H,7-9H2,1-6H3 |
InChIキー |
HPFLRIHGHUFYEG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)CC(CC(C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



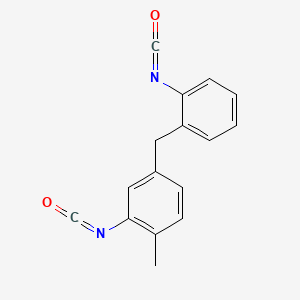

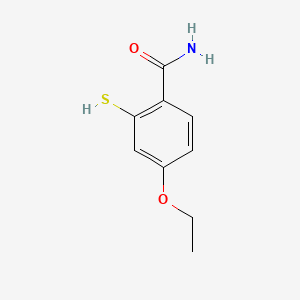
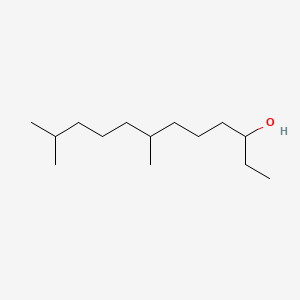
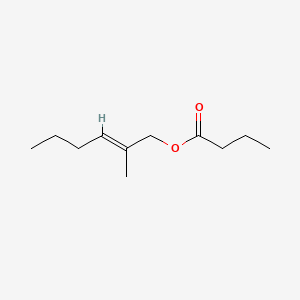
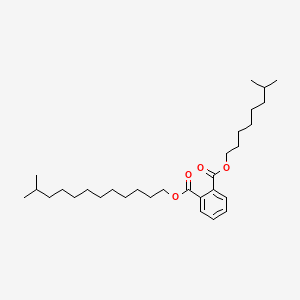
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
